Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane
Description
Rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane is a chiral 1,4-dioxane derivative featuring a bromomethyl group at the 2-position and a methyl group at the 5-position. The racemic (rac) designation indicates an equal mixture of enantiomers. This compound is recognized as a versatile chiral building block in organic synthesis, particularly due to the bromomethyl group’s reactivity in nucleophilic substitutions or cross-coupling reactions . Its stereochemical complexity and functional group versatility make it valuable for constructing pharmacologically active molecules or advanced intermediates.
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-5-3-9-6(2-7)4-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
DNRQFHFATWZXMP-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CBr |
Canonical SMILES |
CC1COC(CO1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2-(hydroxymethyl)-5-methyl-1,4-dioxane using a brominating agent such as phosphorus tribromide or N-bromosuccinimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid.
Scientific Research Applications
Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(2r,5r)-2-(bromomethyl)-5-methyl-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,4-Dioxane Derivatives
Structural Features and Reactivity
The table below compares rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane with related 1,4-dioxane derivatives:
Key Observations:
- Bromine Reactivity : The bromomethyl group in the target compound distinguishes it from ethoxy- or methyl-substituted analogs, enabling nucleophilic displacement reactions. Ethoxy groups in (2R,3R,5R)-5-(bromomethyl)-2,3-diethoxy-2,3-dimethyl-1,4-dioxane may stabilize the dioxane ring but reduce electrophilicity .
- Aromatic vs. Non-Aromatic Systems: Benzodioxanes (e.g., methyl 8-nitro-1,4-benzodioxane-2-carboxylate) exhibit aromatic π-systems, enhancing their applicability in drug design compared to non-aromatic dioxanes .
Stereochemical Considerations
- Racemic vs. Enantiopure Forms : Unlike enantiomerically pure compounds like (S)-3-bromopropane-1,2-diol , the racemic nature of the target compound may necessitate resolution techniques (e.g., chiral chromatography) for applications requiring specific stereochemistry.
- ER Values in Natural Products : While unrelated to the target compound, studies on enantiomeric ratios (ER) in tea-derived terpenes (e.g., S-linalool dominance) underscore the broader relevance of stereochemistry in natural and synthetic compounds.
Functional Group Comparison: Brominated Cyclic Ethers
Bromine-Specific Reactivity:
The bromomethyl group in the target compound offers distinct advantages over chlorinated or non-halogenated analogs (e.g., higher leaving-group ability in SN2 reactions compared to chlorides).
Biological Activity
Rac-(2R,5R)-2-(bromomethyl)-5-methyl-1,4-dioxane is a compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
This compound is characterized by its dioxane ring structure, which is significant for its reactivity and potential biological interactions. The presence of the bromomethyl group enhances its electrophilic properties, making it a useful intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research has shown that compounds with similar dioxane structures can influence cell signaling pathways and exhibit anti-inflammatory properties. Specifically, derivatives of dioxane have been studied for their effects on enzymes involved in lipid metabolism, such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
Toxicological Profile
While this compound is primarily noted for its synthetic utility, it is important to consider its toxicological implications. Studies on related compounds indicate that exposure can lead to significant adverse effects on liver and kidney function. High concentrations have been linked to acute toxicity, with symptoms including irritation of the eyes and respiratory tract . Chronic exposure may result in more severe outcomes such as liver necrosis and carcinogenic effects .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Animal Models : Animal studies have shown that administration of this compound leads to alterations in liver enzyme levels, indicating potential hepatotoxicity. Long-term studies are necessary to fully elucidate the chronic effects of this compound.
Data Tables
| Study Type | Findings |
|---|---|
| In Vitro Assays | Induced apoptosis in cancer cell lines; IC50 values suggest moderate potency against specific targets. |
| Animal Studies | Elevated liver enzymes; signs of hepatotoxicity observed at high doses. |
| Toxicological Reports | Evidence of kidney damage and respiratory irritation following exposure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
